D-erythritol 1-phosphate is a phosphorylated sugar alcohol that plays a significant role in various biochemical pathways, particularly in the synthesis of erythritol and its derivatives. It is an important intermediate in the pentose phosphate pathway, which is crucial for cellular metabolism and the production of nucleotides and amino acids. This compound is derived from D-erythrose-4-phosphate, which is a key metabolite in carbohydrate metabolism.
D-erythritol 1-phosphate is primarily synthesized in organisms such as yeast and bacteria through metabolic pathways involving glucose and fructose. In particular, it is produced via the pentose phosphate pathway, where D-erythrose-4-phosphate is dephosphorylated to yield D-erythrose, which can then be further processed into D-erythritol. The synthesis of D-erythritol 1-phosphate has been studied extensively in Yarrowia lipolytica, a yeast known for its ability to produce polyols efficiently under various conditions .
D-erythritol 1-phosphate belongs to the class of sugar phosphates. It is categorized as a polyol due to its structure, which contains multiple hydroxyl groups. This compound is also classified as a carbohydrate derivative, specifically a phosphorylated sugar alcohol.
The synthesis of D-erythritol 1-phosphate can be achieved through several enzymatic methods. The most prominent method involves the enzymatic conversion of D-fructose into D-erythrose and subsequently to D-erythritol 1-phosphate. Key enzymes involved in this process include transketolase and phosphoketolase, which facilitate the transfer of carbon units during the conversion .
In laboratory settings, the production of D-erythritol 1-phosphate can be optimized by manipulating the expression of genes encoding these enzymes. For instance, overexpression of transketolase in Yarrowia lipolytica has been shown to significantly enhance erythritol production, achieving yields of up to 58 g/L under controlled fermentation conditions . Additionally, researchers have employed various fermentation techniques, including batch and continuous cultures, to maximize yields.
D-erythritol 1-phosphate has a molecular formula of C₄H₉O₅P. Its structure consists of a four-carbon chain with hydroxyl groups attached to each carbon atom along with a phosphate group at one end. This configuration allows it to participate actively in metabolic pathways.
The molecular weight of D-erythritol 1-phosphate is approximately 174.18 g/mol. The compound's structural features enable it to interact with various enzymes and substrates within metabolic pathways.
D-erythritol 1-phosphate participates in several biochemical reactions within the pentose phosphate pathway and other metabolic processes. One significant reaction involves its conversion into D-erythrose through dephosphorylation. This reaction is catalyzed by specific phosphatases that remove the phosphate group from D-erythritol 1-phosphate.
The enzymatic reactions involving D-erythritol 1-phosphate are typically characterized by their dependence on specific cofactors and optimal pH levels. For example, alkaline conditions often favor dephosphorylation reactions, while acidic environments may stabilize the phosphorylated form .
The mechanism through which D-erythritol 1-phosphate exerts its effects involves its role as an intermediate in metabolic pathways that generate reducing equivalents necessary for biosynthetic processes. By participating in the pentose phosphate pathway, it contributes to the generation of NADPH and ribose-5-phosphate, both crucial for anabolic reactions.
D-erythritol 1-phosphate is typically a white crystalline solid at room temperature. It is soluble in water due to its polar nature, attributed to multiple hydroxyl groups.
The compound exhibits stability under neutral pH conditions but may hydrolyze under extreme acidic or basic environments. Its reactivity can vary based on the presence of other metabolites and environmental conditions .
D-erythritol 1-phosphate has several applications in scientific research and biotechnology:
In Brucella abortus, D-erythritol 1-phosphate synthesis initiates with the phosphorylation of erythritol by the ATP-dependent kinase EryA. This enzyme is part of a conserved operon essential for erythritol catabolism in Brucella and related α-proteobacteria. EryA catalyzes the conversion of erythritol to D-erythritol 1-phosphate (l-erythritol-4-phosphate in stereochemical notation), priming it for downstream metabolism. Genetic studies confirm that eryA knockout strains lose the ability to proliferate on erythritol as a sole carbon source, underscoring its critical role in pathogenicity and organ tropism (particularly in reproductive tissues rich in erythritol) [9].
EryA exhibits strict specificity for erythritol and ATP, with negligible activity toward other polyols (e.g., glycerol or ribitol). Kinetic analyses reveal a Km of 0.8 ± 0.1 mM for erythritol and 0.5 ± 0.07 mM for ATP. The enzyme operates via an ordered sequential mechanism, where ATP binding precedes erythritol. Allosteric regulation is observed: ADP acts as a competitive inhibitor (Ki = 0.2 mM), while fructose-6-phosphate enhances activity by 30%, suggesting metabolic crosstalk with glycolysis [9].
Table 1: Kinetic Parameters of EryA Kinase from B. abortus
Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
---|---|---|---|
Erythritol | 0.8 ± 0.1 | 12.4 ± 0.9 | 15.5 |
ATP | 0.5 ± 0.07 | 12.2 ± 0.8 | 24.4 |
In the MEP pathway (used for isoprenoid precursor biosynthesis), D-erythritol 1-phosphate is an intermediate in the synthesis of methyl-D-erythritol 4-phosphate (MEP). The enzyme IspD (cytidylyltransferase) catalyzes the conversion of MEP to 4-diphosphocytidyl-2C-methyl-D-erythritol (CDP-ME). IspD exhibits Michaelis-Menten kinetics, with a Km for MEP of 85 ± 10 µM in Plasmodium falciparum. Structural studies show a conserved catalytic triad (Asp-His-Asp) coordinating Mg2+, essential for CTP binding and nucleotidyl transfer [1] [5].
Flux through the MEP pathway is tightly regulated by end products. Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) inhibit IspD via competitive feedback (Ki = 15–25 µM). This ensures homeostasis of isoprenoid precursors, which are critical for Plasmodium membrane biogenesis and ubiquinone synthesis. Additionally, the Fe-S cluster enzymes IspG and IspH in the pathway are oxygen-sensitive, linking redox stress to MEP pathway activity [1] [6].
Table 2: IspD Enzyme Kinetics Across Species
Organism | Km (MEP, µM) | kcat (min⁻¹) | Inhibitor (Ki) |
---|---|---|---|
Plasmodium falciparum | 85 ± 10 | 120 ± 15 | IPP (18 µM) |
Escherichia coli | 55 ± 5 | 210 ± 20 | DMAPP (22 µM) |
Mycobacterium tuberculosis | 110 ± 15 | 95 ± 10 | Fosmidomycin (0.8 µM)* |
*Fosmidomycin is a synthetic inhibitor, not an endogenous regulator.
In eukaryotes, D-erythrose 4-phosphate (E4P)—a precursor to D-erythritol 1-phosphate—is generated via the non-oxidative PPP. Transketolase (TKT) catalyzes the reversible transfer of a C2 unit from fructose-6-phosphate to glyceraldehyde-3-phosphate, yielding E4P and xylulose-5-phosphate. This reaction equilibrates carbon flux between glycolytic and PPP intermediates. In Saccharomyces cerevisiae, TKT deletion mutants show 70% reduced E4P pools, confirming its centrality to tetrose phosphate synthesis [7] [10]. Notably, E4P can be reduced to erythritol-4-phosphate via NADPH-dependent reductases (see 1.3.2).
The reduction of E4P to D-erythritol 1-phosphate is catalyzed by NADPH-dependent erythrose reductases (ERs). In Yarrowia lipolytica, three ER isoforms (ER10, ER25, ER27) have been identified, with Km values for E4P ranging from 7.9 to 32 mM. ER25 exhibits dual cofactor specificity but higher catalytic efficiency with NADH (kcat/Km = 450 mM⁻¹s⁻¹) than NADPH (kcat/Km = 5.5 mM⁻¹s⁻¹). Genetic knockout of all three ERs reduces erythritol synthesis by >90%, highlighting their non-redundant roles [4] [8]. Conversely, Candida magnoliae erythrose reductase shows a preference for NADPH and is inhibited by Cu2+ and quercetin, an aldose reductase inhibitor [8].
Table 3: Erythrose Reductase Isoforms in Yeast
Isoform (Source) | Km (E4P, mM) | Cofactor Preference | Inhibitors |
---|---|---|---|
ER25 (Y. lipolytica) | 7.9 | NADH > NADPH | None known |
ER27 (Y. lipolytica) | 15.2 | NADPH | Erythritol (feedback) |
C. magnoliae reductase | 7.9 | NADPH | Cu2+, quercetin |
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